molecular formula C9H8OS B1305928 1-Benzothiophen-3-ylmethanol CAS No. 5381-24-8

1-Benzothiophen-3-ylmethanol

Cat. No. B1305928
Key on ui cas rn: 5381-24-8
M. Wt: 164.23 g/mol
InChI Key: UYGMKSKKGSUAHB-UHFFFAOYSA-N
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Patent
US06031099

Procedure details

An ether solution (50 ml) of methyl benzo[b]thiophene-3-carboxylate (15 g) was added dropwise to a suspension of lithium aluminium hydride (3.5 g) in ether (100 ml) followed by reflux for 2 h. Usual work-up gave benzo[b]thiophen-3-yl methanol (13.5 g) as an oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6](OC)=[O:7])[C:3]2[CH:10]=[CH:11][CH:12]=[CH:13][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[S:1]1[CH:5]=[C:4]([CH2:6][OH:7])[C:3]2[CH:10]=[CH:11][CH:12]=[CH:13][C:2]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
S1C2=C(C(=C1)C(=O)OC)C=CC=C2
Name
Quantity
3.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C(=C1)CO)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 105.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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